Cas no 2034306-30-2 (1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile)
![1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2034306-30-2x500.png)
1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile
-
- インチ: 1S/C19H15N3O4/c1-25-15-4-2-3-11-8-16(26-17(11)15)19(24)22-6-5-14-13(10-22)7-12(9-20)18(23)21-14/h2-4,7-8H,5-6,10H2,1H3,(H,21,23)
- InChIKey: AUDBKEXQCKUYBI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(CN(C(C3=CC4=CC=CC(OC)=C4O3)=O)CC2)C=C(C#N)C1=O
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 695.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.98±0.40(Predicted)
1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-6091-2μmol |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-5mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-20mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-1mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6472-6091-2mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-15mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-25mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-10μmol |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-30mg |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6472-6091-5μmol |
6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
2034306-30-2 | 90%+ | 5μl |
$94.5 | 2023-04-25 |
1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrileに関する追加情報
Introduction to 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile (CAS No. 2034306-30-2)
1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile (CAS No. 2034306-30-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of naphthyridines and is characterized by its complex aromatic and heterocyclic framework. The presence of a methoxy-substituted benzofuran moiety and a cyano group further enhances its chemical diversity and biological activity.
The chemical structure of 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile is particularly noteworthy for its potential in drug discovery and development. The naphthyridine core is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxy-substituted benzofuran moiety adds to the compound's lipophilicity and may enhance its cellular uptake and bioavailability. The cyano group, on the other hand, can serve as a bioisostere for carboxylic acids or amides, potentially modulating the compound's pharmacological properties.
Recent studies have explored the biological activities of 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile is in the field of oncology. Preclinical studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Specifically, it has been shown to induce apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be a valuable lead for developing novel anticancer agents.
In addition to its anti-inflammatory and antiproliferative activities, 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile has also been investigated for its neuroprotective properties. Studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and inhibiting lipid peroxidation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile has also been studied extensively. Animal models have demonstrated that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It exhibits rapid absorption from the gastrointestinal tract and achieves therapeutic concentrations in plasma within a few hours. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.
To further understand the mechanism of action of 1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile, researchers have conducted molecular docking studies using computational methods. These studies have identified several potential targets for this compound within the human body. For example, it has been shown to bind to key enzymes involved in inflammation and cancer progression with high affinity. This binding can lead to allosteric modulation or competitive inhibition of these enzymes' activities.
In conclusion, 1, 2, 5, 6, 7, 8-Hexahydro - 6 - [(7 - methoxy - 2 - benzofuranyl) carbonyl] - 2 - oxo - 1, 6 - naphthyridine - 3 - carbonitrile (CAS No. 2034306 - 30 - 2) represents a promising candidate for further drug development due to its diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to explore its therapeutic potential in various disease states. As more data becomes available from preclinical and clinical trials, 1, 2, 5, 6, 7, 8-Hexahydro - 6 - [(7 - methoxy - 2 - benzofuranyl) carbonyl] - 2 - oxo - 1,
2034306-30-2 (1,2,5,6,7,8-Hexahydro-6-[(7-methoxy-2-benzofuranyl)carbonyl]-2-oxo-1,6-naphthyridine-3-carbonitrile) 関連製品
- 2171617-73-3(4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol)
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 1075716-31-2(8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 28950-61-0(Fluorescent Brightener 210)




